molecular formula C9H11NO B13139135 2-Methoxy-6-methyl-3-vinylpyridine

2-Methoxy-6-methyl-3-vinylpyridine

Cat. No.: B13139135
M. Wt: 149.19 g/mol
InChI Key: XHYGRJUAVNLQTO-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-vinylpyridine is an organic compound belonging to the class of vinylpyridines It is characterized by a pyridine ring substituted with methoxy, methyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-6-methylpyridine with a vinylating agent under suitable conditions. For instance, the use of vinyl magnesium bromide in the presence of a palladium catalyst can facilitate the vinylation process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methyl-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or acids, while reduction can produce saturated pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the methoxy and methyl groups can participate in various chemical interactions. These properties make it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-6-methyl-3-vinylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethenyl-2-methoxy-6-methylpyridine

InChI

InChI=1S/C9H11NO/c1-4-8-6-5-7(2)10-9(8)11-3/h4-6H,1H2,2-3H3

InChI Key

XHYGRJUAVNLQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C=C)OC

Origin of Product

United States

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